2-Amino-N-butylbenzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-butylbenzo[d]thiazole-6-carboxamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Amino-N-butylbenzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired benzothiazole derivative.
Knoevenagel condensation: This method involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Microwave irradiation: This technique uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
2-Amino-N-butylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-Amino-N-butylbenzo[d]thiazole-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-N-butylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
2-Amino-N-butylbenzo[d]thiazole-6-carboxamide can be compared with other similar compounds, such as:
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .
- 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide .
These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and chemical properties.
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-amino-N-butyl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-6-14-11(16)8-4-5-9-10(7-8)17-12(13)15-9/h4-5,7H,2-3,6H2,1H3,(H2,13,15)(H,14,16) |
InChI Key |
MYXQABVWFYDURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.